(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[221]heptane is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the diazabicyclo[2.2.1]heptane core.
Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The pyridin-3-yl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane: A stereoisomer with similar chemical properties but different biological activity.
2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane: Lacks the stereospecificity of the (1S,4S) configuration.
2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane derivatives: Various derivatives with modifications at the benzyl or pyridinyl positions.
Uniqueness
The uniqueness of (1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane lies in its specific stereochemistry and the presence of both benzyl and pyridinyl sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,4S)-2-benzyl-5-pyridin-3-ylsulfonyl-2,5-diazabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,17-7-4-8-18-10-17)20-13-15-9-16(20)12-19(15)11-14-5-2-1-3-6-14/h1-8,10,15-16H,9,11-13H2/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMYITJXMNSXQB-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CN2S(=O)(=O)C3=CN=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1CN2S(=O)(=O)C3=CN=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.